Ceftiofur-d3 (sodium)

Catalog No.
S15751186
CAS No.
M.F
C19H16N5NaO7S3
M. Wt
548.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftiofur-d3 (sodium)

Product Name

Ceftiofur-d3 (sodium)

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C19H16N5NaO7S3

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;/t12-,16-;/m1./s1/i1D3;

InChI Key

RFLHUYUQCKHUKS-ZBMCXVNTSA-M

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Ceftiofur-d3 (sodium) is a sodium salt derivative of ceftiofur, a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. Ceftiofur was first introduced in 1988 and is primarily utilized in veterinary medicine, particularly for treating infections in livestock and companion animals. The chemical structure of ceftiofur-d3 is represented by the molecular formula C19H16N5NaO7S3C_{19}H_{16}N_{5}NaO_{7}S_{3} with a molecular weight of approximately 545.54 g/mol . The compound appears as an off-white to yellow crystalline powder, which is soluble in water, and it exhibits stability under normal conditions .

Typical of beta-lactam antibiotics. Its mechanism of action involves the binding to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial lysis. The sodium salt form enhances its solubility and bioavailability compared to its hydrochloride counterpart, facilitating easier administration in clinical settings .

Key Reactions:

  • Formation of Sodium Salt: Ceftiofur hydrochloride can be converted to ceftiofur sodium through a reaction with sodium bicarbonate or other sodium-containing weak bases in an organic solvent, achieving high yields (up to 90%) in a single step .
  • Hydrolysis: Ceftiofur is resistant to hydrolysis by beta-lactamase enzymes, which typically degrade other beta-lactam antibiotics, allowing it to maintain activity against resistant bacterial strains .

Ceftiofur-d3 exhibits potent antibacterial properties against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis by targeting PBPs. This action makes it effective against pathogens such as Escherichia coli and Streptococcus spp., which are commonly involved in veterinary infections .

Pharmacodynamics:

  • Mechanism of Action: Inhibition of PBPs leads to impaired cell wall synthesis, resulting in bacterial cell death.
  • Spectrum of Activity: Effective against various pathogens including those resistant to other antibiotics.

The synthesis of ceftiofur-d3 typically involves the conversion of ceftiofur hydrochloride into its sodium salt form. Various methods have been documented:

  • Single-Step Reaction: Reacting ceftiofur hydrochloride with sodium bicarbonate or other sodium bases in organic solvents like tetrahydrofuran or ethyl acetate, followed by crystallization to obtain ceftiofur sodium .
  • Multi-Step Processes: More complex methods may involve intermediate steps that include purification and isolation techniques to enhance yield and purity.

Ceftiofur-d3 is primarily used in veterinary medicine for:

  • Treatment of Bacterial Infections: Effective against respiratory infections, skin infections, and other bacterial diseases in livestock and pets.
  • Preventive Measures: Utilized in some cases as a prophylactic treatment during surgical procedures or when animals are at risk of infection due to stress or environmental factors.

Ceftiofur-d3 has been studied for its interactions with various substances:

  • Drug Interactions: It may exhibit synergistic effects when combined with other antibiotics but can also lead to antagonism depending on the specific combinations used.
  • Metabolic Pathways: Studies have shown that the metabolite desfurolyceftiofur retains antibacterial activity, which can complicate monitoring for antibiotic residues in food products from treated animals .

Ceftiofur-d3 shares similarities with other beta-lactam antibiotics but has unique characteristics that distinguish it from them:

Compound NameTypeSpectrum of ActivityUnique Features
CeftazidimeThird-generation cephalosporinBroad-spectrumEffective against Pseudomonas aeruginosa
CeftriaxoneThird-generation cephalosporinBroad-spectrumLong half-life; used in human medicine
AmoxicillinPenicillin derivativeBroad-spectrumCommonly used in both human and veterinary medicine
Ceftiofur-d3Third-generation cephalosporinBroad-spectrumSpecifically designed for veterinary use; stable against beta-lactamases

Ceftiofur-d3's stability against beta-lactamase enzymes and its specific application in veterinary medicine highlight its unique position among similar compounds.

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

548.02978591 g/mol

Monoisotopic Mass

548.02978591 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

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